Chemical structure and molecular weight of 5-ROX DBCO
Chemical structure and molecular weight of 5-ROX DBCO
An In-Depth Technical Guide to 5-ROX DBCO: Structure, Properties, and Applications in Bioconjugation
Authored by: A Senior Application Scientist
Introduction
In the dynamic fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and constructing targeted therapeutics. Among the arsenal of tools available for bioconjugation, the combination of a vibrant fluorophore with a bioorthogonal reactive handle offers unparalleled specificity and sensitivity. This guide provides a comprehensive technical overview of 5-ROX DBCO, a fluorescent probe that has gained significant traction for its exceptional performance in copper-free click chemistry applications.
5-ROX (5-Carboxy-X-rhodamine) is a bright rhodamine dye known for its high fluorescence quantum yield and photostability.[1][2] Its conjugation to Dibenzocyclooctyne (DBCO), a strained alkyne, creates a powerful tool for the fluorescent labeling of azide-modified biomolecules.[3][4] The DBCO moiety is central to a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry that allows for covalent bond formation in complex biological environments without the need for cytotoxic copper catalysts.[5][6][7] This guide will delve into the chemical structure, molecular properties, and practical applications of 5-ROX DBCO, providing researchers with the foundational knowledge and procedural insights necessary for its successful implementation.
Chemical Structure and Physicochemical Properties of 5-ROX DBCO
The utility of 5-ROX DBCO is intrinsically linked to its unique molecular architecture, which synergistically combines the spectral properties of the 5-ROX fluorophore with the selective reactivity of the DBCO group.
Chemical Structure:
The 5-ROX DBCO molecule is a conjugate of the 5-isomer of carboxy-X-rhodamine and dibenzocyclooctyne.[8] The DBCO group is attached via a linker to the carboxylic acid of the 5-ROX dye. This specific isomer ensures consistent spectral properties and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₅₀N₄O₅ | [3][8] |
| Molecular Weight | 835.00 g/mol | [3][8][9][][11] |
| Appearance | Red solid | [8][] |
| Solubility | Good in DMF and DMSO | [3][8][9][][11] |
| Purity | Typically ≥90-95% (as determined by ¹H NMR and HPLC-MS) | [3][8] |
Spectroscopic Properties:
The fluorescence characteristics of 5-ROX DBCO are critical for its utility as a detection reagent.
| Spectroscopic Parameter | Value | Source(s) |
| Maximum Absorption (λₘₐₓ) | 570 nm | [3][8][11] |
| Maximum Emission (λₑₘ) | 591 nm | [3][8][][11] |
| Molar Extinction Coefficient (ε) | 93,000 M⁻¹cm⁻¹ | [3][8][11] |
| Fluorescence Quantum Yield (Φ) | 1.00 | [8][] |
The Engine of Specificity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The high reactivity of DBCO towards azides is the cornerstone of its utility in copper-free click chemistry.[3] This reaction's bioorthogonality stems from the fact that neither strained alkynes nor azides are naturally present in biological systems, ensuring that the labeling reaction is highly specific.[5][6]
The driving force for this reaction is the significant ring strain of the cyclooctyne ring in the DBCO moiety. This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures and pH without the need for a copper catalyst, which can be toxic to living cells.[6][12] The reaction results in the formation of a stable triazole linkage.[6]
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Applications in Research and Development
The unique properties of 5-ROX DBCO make it a versatile tool for a wide range of applications, particularly in the fields of proteomics, cell biology, and drug discovery.
Labeling of Proteins and Antibodies
5-ROX DBCO can be used to fluorescently label proteins and antibodies that have been modified to contain an azide group. This is invaluable for:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of specific proteins within cells.
-
Flow Cytometry: Quantifying the expression of cell surface or intracellular proteins.
-
Western Blotting: Detecting specific proteins in complex mixtures.
-
Antibody-Drug Conjugate (ADC) Development: As a fluorescent analog to track the delivery and fate of ADCs.[12]
Live Cell Imaging
A significant advantage of copper-free click chemistry is its biocompatibility, making it ideal for labeling and imaging live cells.[13] This is typically achieved by metabolically incorporating an azide-bearing sugar, such as N-azidoacetylmannosamine (ManNAz), into the glycans on the cell surface. Subsequent treatment with 5-ROX DBCO allows for the specific fluorescent labeling of these glycans.[13]
Nucleic Acid Labeling
Azide-modified nucleotides can be incorporated into DNA or RNA through enzymatic or chemical synthesis. These azide-labeled nucleic acids can then be readily conjugated with 5-ROX DBCO for applications such as:
-
Fluorescence in situ Hybridization (FISH): Detecting and localizing specific DNA or RNA sequences in cells and tissues.[14]
-
Microarray Analysis: Detecting the hybridization of labeled nucleic acids to a microarray.
Experimental Protocols
The following protocols provide a general framework for the use of 5-ROX DBCO. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol describes a general procedure for labeling a protein containing an azide group with 5-ROX DBCO.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
5-ROX DBCO
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare 5-ROX DBCO Stock Solution: Dissolve 5-ROX DBCO in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the 5-ROX DBCO stock solution to the azide-modified protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted 5-ROX DBCO by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the 5-ROX dye (at 570 nm).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROX DBCO, 5-isomer | BroadPharm [broadpharm.com]
- 4. ROX DBCO, 5-isomer – HyperCyte [hypercyte.com]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ROX DBCO, 5-isomer (A270263) | Antibodies.com [antibodies.com]
- 9. hk.lumiprobe.com [hk.lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Bioconjugation application notes [bionordika.fi]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
